Cas no 871217-90-2 (4-(Chloroacetyl)amino-N-methylbenzamide)

4-(Chloroacetyl)amino-N-methylbenzamide is a specialized organic compound featuring both chloroacetyl and N-methylbenzamide functional groups. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The chloroacetyl moiety offers reactivity for further functionalization, enabling its use in nucleophilic substitution or cross-coupling reactions. Its amide linkage enhances stability while maintaining compatibility with diverse reaction conditions. The compound’s well-defined molecular architecture ensures consistent performance in targeted syntheses, making it suitable for research applications requiring precise structural control. Its purity and stability under standard storage conditions further contribute to its utility in laboratory and industrial settings.
4-(Chloroacetyl)amino-N-methylbenzamide structure
871217-90-2 structure
Product Name:4-(Chloroacetyl)amino-N-methylbenzamide
CAS No:871217-90-2
MF:C10H11ClN2O2
MW:226.659541368484
MDL:MFCD07348598
CID:3030883
PubChem ID:7131074
Update Time:2025-08-05

4-(Chloroacetyl)amino-N-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(2-氯乙烷酰氨基)-N-甲基-苯甲酰胺
    • 4-[(chloroacetyl)amino]-N-methylbenzamide
    • 4-[(2-chloroacetyl)amino]-N-methylbenzamide
    • 4-(2-chloroacetamido)-N-methylbenzamide
    • BBL017826
    • STK483411
    • G21632
    • MFCD07348598
    • 871217-90-2
    • EN300-14747
    • VS-06525
    • Z107741798
    • DTXSID401263364
    • ALBB-002436
    • AKOS003237504
    • 4-(Chloroacetyl)amino-N-methylbenzamide
    • MDL: MFCD07348598
    • Inchi: 1S/C10H11ClN2O2/c1-12-10(15)7-2-4-8(5-3-7)13-9(14)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14)
    • InChI Key: VDASREDBSSNOSU-UHFFFAOYSA-N
    • SMILES: ClCC(NC1C=CC(C(NC)=O)=CC=1)=O

Computed Properties

  • Exact Mass: 226.0509053g/mol
  • Monoisotopic Mass: 226.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 58.2

4-(Chloroacetyl)amino-N-methylbenzamide Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-(Chloroacetyl)amino-N-methylbenzamide Pricemore >>

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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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4-(Chloroacetyl)amino-N-methylbenzamide Suppliers

Amadis Chemical Company Limited
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(CAS:871217-90-2)4-(Chloroacetyl)amino-N-methylbenzamide
Order Number:A1197117
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:32
Price ($):160.0
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Additional information on 4-(Chloroacetyl)amino-N-methylbenzamide

Professional Introduction to 4-(Chloroacetyl)amino-N-methylbenzamide (CAS No. 871217-90-2)

4-(Chloroacetyl)amino-N-methylbenzamide, with the chemical identifier CAS No. 871217-90-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and molecular biology research. The presence of both chloroacetyl and amino functional groups, along with a methyl-substituted benzamide core, makes it a versatile intermediate for synthesizing various bioactive molecules.

The structural motif of 4-(Chloroacetyl)amino-N-methylbenzamide is highly conducive to further chemical modifications, enabling the development of novel compounds with tailored biological activities. In recent years, there has been a surge in research focused on harnessing such structural features for therapeutic purposes. The benzamide moiety, in particular, is well-documented for its role in modulating biological pathways, making it a valuable scaffold for medicinal chemists.

Recent studies have highlighted the compound's potential in the development of inhibitors targeting specific enzymes and receptors. For instance, modifications of the chloroacetyl group can be strategically employed to enhance binding affinity and selectivity towards target proteins. This has led to the exploration of 4-(Chloroacetyl)amino-N-methylbenzamide as a precursor in the synthesis of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases.

The amino group attached to the benzamide core provides another avenue for functionalization, allowing for the introduction of diverse side chains that can interact with biological targets in unique ways. This flexibility has been exploited in the design of peptidomimetics, which mimic the structure and function of natural peptides while offering improved pharmacokinetic properties. Such derivatives are particularly relevant in the quest for more effective antibiotics and anti-inflammatory agents.

In addition to its role as a synthetic intermediate, 4-(Chloroacetyl)amino-N-methylbenzamide has been investigated for its potential role in modulating cellular signaling pathways. The compound's ability to interact with both protein and nucleic acid targets makes it a promising candidate for developing therapeutics aimed at addressing complex diseases such as neurodegenerative disorders and autoimmune conditions. Preliminary research suggests that derivatives of this compound may exhibit neuroprotective effects by influencing key signaling cascades involved in neuronal survival and plasticity.

The synthesis of 4-(Chloroacetyl)amino-N-methylbenzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to optimize the process. These methods not only enhance efficiency but also minimize unwanted byproducts, making the compound more suitable for industrial-scale production.

The pharmacological profile of 4-(Chloroacetyl)amino-N-methylbenzamide is being actively studied to uncover new therapeutic applications. In vitro assays have demonstrated its ability to inhibit the activity of certain enzymes associated with metabolic disorders, suggesting potential benefits in managing conditions like diabetes and obesity. Furthermore, its interaction with DNA repair mechanisms has raised interest in its possible use as an adjunct therapy in cancer treatment regimens.

As research continues to evolve, the applications of 4-(Chloroacetyl)amino-N-methylbenzamide are expected to expand into new frontiers of drug discovery. The compound's unique structural features offer a rich foundation for designing molecules with enhanced efficacy and reduced side effects. Collaborative efforts between academic researchers and industry scientists are crucial in translating these findings into tangible therapeutic advancements.

The future prospects of 4-(Chloroacetyl)amino-N-methylbenzamide are bright, with ongoing studies focusing on optimizing its synthetic routes and exploring novel derivatives. The integration of computational chemistry tools into drug design processes is likely to play a pivotal role in accelerating these efforts. By leveraging computational models to predict biological activity and optimize molecular properties, researchers can streamline the development pipeline for this promising compound.

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Amadis Chemical Company Limited
(CAS:871217-90-2)4-(Chloroacetyl)amino-N-methylbenzamide
A1197117
Purity:99%
Quantity:1g
Price ($):160.0
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